p-(4-Ethylphenylazo)-N-methylaniline

Description

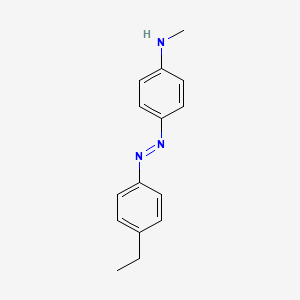

p-(4-Ethylphenylazo)-N-methylaniline (CAS: 55398-27-1) is an azo compound derived from N-methylaniline, characterized by a diazenyl (-N=N-) group linking a 4-ethylphenyl substituent to the para position of the N-methylaniline aromatic ring. This structure confers unique electronic and steric properties, making it relevant in applications such as dyes, sensors, and materials science. Azo compounds are renowned for their vivid coloration due to extended π-conjugation, and the ethyl group in this derivative enhances solubility in non-polar solvents while influencing thermal stability .

Properties

CAS No. |

55398-27-1 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

4-[(4-ethylphenyl)diazenyl]-N-methylaniline |

InChI |

InChI=1S/C15H17N3/c1-3-12-4-6-14(7-5-12)17-18-15-10-8-13(16-2)9-11-15/h4-11,16H,3H2,1-2H3 |

InChI Key |

GEFRFCYQDJSSHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(4-Ethylphenylazo)-N-methylaniline typically involves the diazotization of p-ethylaniline followed by coupling with N-methylaniline. The reaction conditions generally include:

Diazotization: p-Ethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with N-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods: Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Azo compounds can undergo oxidation reactions, often leading to the formation of nitro compounds.

Reduction: Reduction of azo compounds typically results in the formation of amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives or other substituted products depending on the reagent used.

Scientific Research Applications

Chemistry:

Dyes and Pigments: p-(4-Ethylphenylazo)-N-methylaniline is used in the synthesis of azo dyes, which are widely used in textile and printing industries due to their bright colors and stability.

Analytical Chemistry: Azo compounds are used as indicators in various titrations and analytical procedures.

Biology and Medicine:

Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.

Pharmaceuticals: Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry:

Plastics and Polymers: Azo compounds are used as colorants in plastics and polymer industries.

Cosmetics: Used in the formulation of hair dyes and other cosmetic products.

Mechanism of Action

The mechanism of action of p-(4-Ethylphenylazo)-N-methylaniline primarily involves its interaction with molecular targets through the azo linkage. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological systems. The azo group can be reduced to form amines, which can further interact with cellular components, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison with Related Compounds

- Electronic Effects : The azo group in this compound introduces a strong electron-withdrawing effect, shifting absorption spectra compared to N-methylaniline, which lacks conjugation beyond its aromatic ring. This property is critical in dye applications, where absorption maxima determine color .

Thermal and Chemical Stability

Table 2: Thermal Stability and Reactivity

- Thermal Stability : The azo linkage in this compound is less thermally stable than the bipolaron structure of poly(N-methylaniline), which exhibits higher decomposition temperatures due to polymeric stabilization .

- Chemical Reactivity : Unlike N-methylaniline, which undergoes N-demethylation under enzymatic conditions (e.g., chloroperoxidase), the azo derivative’s reactivity is dominated by reductive cleavage of the -N=N- bond, yielding aromatic amines .

Toxicity and Environmental Impact

- However, the azo group may introduce additional risks if metabolized into aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.